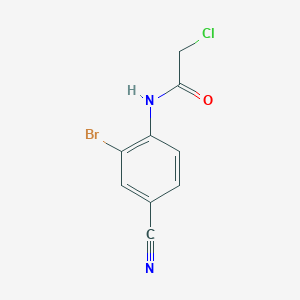![molecular formula C12H13ClN2O B7557616 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide, also known as CCPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CCPA belongs to the class of adenosine A1 receptor agonists, which are known to have a wide range of pharmacological effects.
作用機序
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide exerts its effects by binding to adenosine A1 receptors, which are widely distributed throughout the body. Adenosine A1 receptors are G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular and neurological function. Activation of adenosine A1 receptors by 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide leads to a reduction in heart rate, vasodilation, and inhibition of neurotransmitter release, among other effects.
Biochemical and Physiological Effects:
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have a wide range of biochemical and physiological effects, including reducing heart rate, increasing coronary blood flow, and reducing infarct size in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to reduce neuronal damage and improve neurological function in animal models of cerebral ischemia and traumatic brain injury.
実験室実験の利点と制限
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has several advantages for use in lab experiments, including its well-defined mechanism of action and its ability to selectively activate adenosine A1 receptors. However, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. One area of interest is the development of more potent and selective adenosine A1 receptor agonists based on the structure of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide. In addition, there is interest in exploring the potential therapeutic applications of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide in other areas, such as cancer and inflammation. Finally, there is interest in developing new formulations of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide that can improve its pharmacokinetic properties and increase its efficacy in vivo.
In conclusion, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its well-defined mechanism of action and selective activation of adenosine A1 receptors make it an attractive target for drug development. Further research is needed to fully understand the potential of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide as a therapeutic agent and to develop more potent and selective adenosine A1 receptor agonists based on its structure.
合成法
The synthesis of 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide involves the reaction of 2-chloroacetamide with 4-(2-cyanopropan-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of aryl-substituted compounds. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide.
科学的研究の応用
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular and neurological diseases. 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have cardioprotective effects, reducing the damage caused by ischemia-reperfusion injury in the heart. In addition, 2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide has been shown to have neuroprotective effects, reducing the damage caused by cerebral ischemia and traumatic brain injury.
特性
IUPAC Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-12(2,8-14)9-3-5-10(6-4-9)15-11(16)7-13/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPSRHANPYVVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)

![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)

![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)


![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)
